

Application Note: 1-Chloro-7-(trifluoromethyl)phthalazine in Drug Discovery

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Compound of Interest

Compound Name: 1-Chloro-7-(trifluoromethyl)phthalazine

CAS No.: 1352934-00-9

Cat. No.: B3047099

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High-Value Scaffold for PARP & Kinase Inhibitor Development[1]

CAS Number: 1352934-00-9 Molecular Formula: C₉H₄ClF₃N₂ Molecular Weight: 232.59 g/mol
Storage: 2–8°C, under inert atmosphere (Ar/N₂), moisture-sensitive.[1][2]

Executive Summary

1-Chloro-7-(trifluoromethyl)phthalazine is a privileged heterocyclic building block used primarily in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and VEGFR2 kinase inhibitors.[1] Its structural utility lies in the 1-chloro "warhead," which serves as an electrophilic handle for nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed cross-couplings, and the 7-trifluoromethyl group, which enhances metabolic stability, lipophilicity, and blood-brain barrier (BBB) permeability.[1]

This guide outlines the critical reactivity profiles, synthetic protocols, and quality control measures required to deploy this scaffold effectively in lead optimization campaigns.

Medicinal Chemistry Applications

Pharmacophore Integration

- **PARP Inhibition:** The phthalazine core mimics the nicotinamide moiety of NAD⁺, binding to the catalytic domain of PARP-1/2. The 7-CF₃ group acts as a bioisostere for the 7-fluoro or 7-H found in first-generation inhibitors (e.g., Olaparib), often improving potency and residence time.[1]
- **Kinase Inhibition:** In VEGFR2 inhibitors, the phthalazine ring serves as the "hinge binder," interacting with the ATP-binding pocket. The 1-position is typically substituted with a solubilizing group (e.g., piperazine, amine) or an extended aryl arm to access the hydrophobic back pocket.[1]

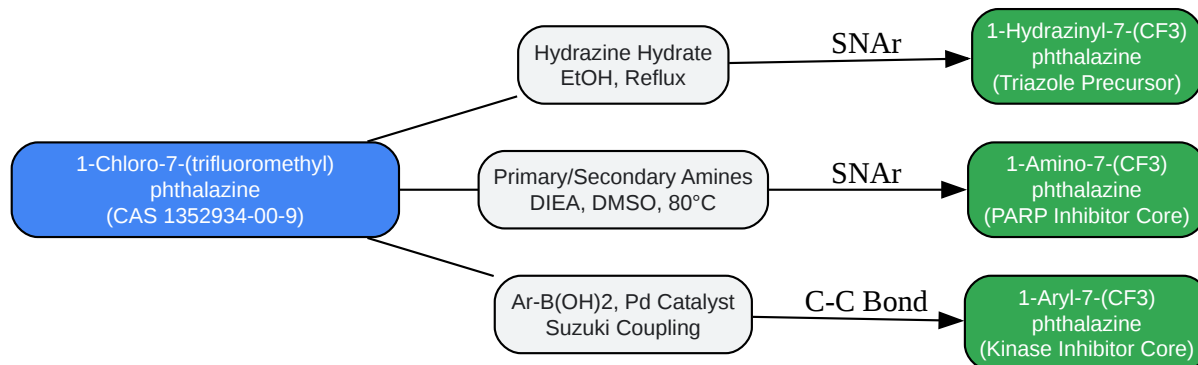
Reactivity Profile & Strategic Logic

The 1-chloro position is highly activated due to the electron-deficient nature of the diazanaphthalene ring, further enhanced by the electron-withdrawing trifluoromethyl group (-I effect).[1]

Reaction Type	Target Motif	Strategic Value
S _n Ar with Hydrazine	Hydrazinophthalazine	Precursor for fused triazoles/pyrazoles (scaffold hopping).[1]
S _n Ar with Amines	1-Aminophthalazine	Direct synthesis of "Olaparib-like" side chains.[1]
Suzuki-Miyaura	1-Arylphthalazine	Access to biaryl cores for kinase selectivity.[1]
Buchwald-Hartwig	1-Aminophthalazine	Alternative to S _n Ar for sterically hindered amines.[1]

Visualizing the Chemical Space

The following diagram illustrates the central role of **1-Chloro-7-(trifluoromethyl)phthalazine** in accessing diverse bioactive scaffolds.



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Caption: Divergent synthesis pathways from the **1-Chloro-7-(trifluoromethyl)phthalazine** core.[1]

Experimental Protocols

Protocol A: Synthesis of 1-Hydrazinyl-7-(trifluoromethyl)phthalazine

Primary application: Synthesis of fused triazolo-phthalazine PARP inhibitors.[1]

Reagents:

- **1-Chloro-7-(trifluoromethyl)phthalazine** (1.0 eq)[1]
- Hydrazine monohydrate (5.0 – 10.0 eq)[1]
- Ethanol (Absolute)[1]

Procedure:

- **Dissolution:** Dissolve **1-Chloro-7-(trifluoromethyl)phthalazine** (232 mg, 1.0 mmol) in absolute ethanol (5 mL) in a round-bottom flask.
- **Addition:** Add hydrazine monohydrate (0.25 mL, ~5.0 mmol) dropwise at room temperature. Note: Exothermic reaction possible.[1][3]

- Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The starting material spot should disappear, replaced by a more polar product.
- Workup: Cool the reaction mixture to 0°C. The product often precipitates as a solid.
- Isolation: Filter the precipitate, wash with cold ethanol (2 x 2 mL) and diethyl ether (2 x 5 mL).
- Drying: Dry under vacuum to yield the title compound (typically >85% yield) as a yellow/off-white solid.

Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Primary application: Installing aryl groups for kinase selectivity.[1]

Reagents:

- **1-Chloro-7-(trifluoromethyl)phthalazine** (1.0 eq)[1]
- Aryl boronic acid (1.2 eq)[1]
- Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/XPhos[1]
- Na₂CO₃ (2.0 M aqueous solution, 2.0 eq)[1]
- 1,4-Dioxane[4]

Procedure:

- Setup: In a microwave vial or sealed tube, combine the chlorophthalazine (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).
- Solvent: Add 1,4-dioxane (4 mL) and Na₂CO₃ solution (1 mL).
- Degassing: Sparge with Argon or Nitrogen for 5 minutes to remove oxygen (Critical for Pd cycle).
- Reaction: Heat at 90–100°C for 12 hours (thermal) or 120°C for 30 min (microwave).

- Purification: Dilute with EtOAc, wash with water/brine. Dry organic layer over Na₂SO₄.^{[1][3]} Purify via flash chromatography (SiO₂, Gradient Hexane → EtOAc).

Quality Control & Characterization

To ensure the integrity of the scaffold before use, compare analytical data against these standard parameters.

Representative Analytical Data

Note: Data extrapolated from high-confidence analogs (e.g., 1,4-dichloro-6-CF₃ isomer) and chem-informatics models.

Technique	Expected Signal / Parameter	Interpretation
¹ H NMR (400 MHz, CDCl ₃)	δ 9.4 – 9.6 (s, 1H)	H-4 proton (Deshielded by adjacent N)
	δ 8.2 – 8.5 (m, 2H)	H-5, H-6 aromatic protons
	δ 8.6 – 8.8 (s, 1H)	H-8 proton (Ortho to CF ₃ , peri to N)
¹⁹ F NMR	δ -63.0 ppm (s)	Characteristic -CF ₃ singlet
LC-MS (ESI+)	m/z 233.0 [M+H] ⁺	Consistent with Cl isotope pattern (3:1 ratio for ³⁵ Cl/ ³⁷ Cl)
Appearance	White to pale yellow solid	Darkening indicates hydrolysis or oxidation. ^{[1][5]}

Troubleshooting Guide

- Hydrolysis: The C-Cl bond is sensitive to moisture.^[1] If the LC-MS shows a mass of 215 [M+H]⁺ (Phthalazinone formation), the starting material has hydrolyzed.^[1] Solution: Store under Argon; dry solvents over molecular sieves.
- Incomplete Conversion (S_NAr): If reaction stalls, add a catalytic amount of KI (Potassium Iodide) to generate the more reactive 1-Iodo intermediate in situ.^[1]

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